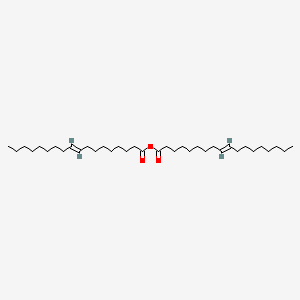
Elaidic Anhydride
Overview
Description
Elaidic anhydride, while not directly studied in the provided papers, can be inferred from the research on elaidic acid. Elaidic acid is a trans fatty acid commonly found in partially hydrogenated vegetable oils. It is known for its trans double bond between the C9 and C10 positions of the alkyl chain, which gives it distinct physical and chemical properties compared to its cis counterpart, oleic acid .
Synthesis Analysis
The synthesis of this compound would likely involve the dehydration of elaidic acid. Although the papers do not directly address the synthesis of this compound, they provide insights into the behavior of elaidic acid molecules. For instance, elaidic acid can form self-assembled twisted ribbons as a result of noncovalent weak interactions, which could be relevant in the context of synthesizing larger structures or polymers from elaidic acid .
Molecular Structure Analysis
The molecular structure of elaidic acid features a linear alkyl chain with a trans configuration at the double bond. This configuration results in a twisted skew conformation across the alkyl chain. In the crystal structure, elaidic acid molecules form centrosymmetric O—H⋯O hydrogen-bonded dimers, which is a significant detail that could influence the properties of this compound as well .
Chemical Reactions Analysis
Elaidic acid reacts with atomic hydrogen at low temperatures, leading to polymerization and hydrogenation. Notably, this reaction does not result in cis-trans isomerism, which is a common outcome in catalytic hydrogenation processes. The double bond in elaidic acid shows only a small extent of displacement during this reaction . This information could be extrapolated to understand how this compound might behave under similar conditions.
Physical and Chemical Properties Analysis
The physical properties of elaidic acid have been studied, revealing a melting temperature of 44.5°C and an enthalpy of fusion of 53.6 kJ/mol. Elaidic acid exhibits polymorphic transformations and is not miscible with its isomers, stearic and oleic acids, forming eutectic mixtures with distinct eutectic points. These properties are crucial for understanding the behavior of elaidic acid in various environments and could be used to predict the properties of this compound .
Scientific Research Applications
1. Effects on Damping Property of Magnetorheological Elastomers
Elaidic anhydride's effects on the damping properties of magnetorheological elastomers (MREs) have been investigated. The study found that the compatibilizer improved the damping property by enhancing the compatibility between magnetic particles and the rubber matrix, leading to improved mechanical properties such as increased shear storage modulus and tensile strength, and reduced loss factor and magnetorheological (MR) effect (Fan et al., 2010).
2. Influence on Cardiovascular Diseases
Research on elaidic acid, a trans-fatty acid found in hydrogenated oils, indicated that it sustains the expression of adhesion molecules on human bone marrow endothelial cells, which could contribute to the promotion and induction of cardiovascular diseases (CVD) (Sanadgol et al., 2010).
3. Association with Processed Food Intakes
A cross-sectional study within the European Prospective Investigation into Cancer and Nutrition (EPIC) showed strong correlations at the population level between intakes of highly processed foods and plasma phospholipid elaidic acid concentrations. This association remained significant at the individual level, although to a lesser extent (Chajès et al., 2011).
4. Effects on Cell Apoptosis and Neurotoxicity
Elaidic acid was found to induce cell apoptosis and contribute to neurotoxicity by enhancing oxidative stress and activating endoplasmic reticulum stress/unfolded protein response signaling pathways in SH-SY5Y neuroblastoma cell lines (Ma et al., 2017).
5. Use in Sorbent Materials for Pesticide Removal
Elaidate (elaidic acid anion) was successfully intercalated into Mg/Al layered double hydroxide (LDH), and the resultant organo-LDH nanohybrid materials showed increased affinity for uncharged pesticides, making them effective sorbents for pesticide removal (Celis et al., 2014).
6. Development of Biobased Structural Epoxy Foams
This compound, derived from plant oils, has been used in the development of biobased structural epoxy foams. These foams, created using a mix of epoxidized plant oil-derivates and anhydride hardener, showed promise as lightweight structural materials (Mazzon et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Elaidic Anhydride, also known as octadec-9-enoic anhydride, primarily targets acyl groups . These acyl groups are highly polar due to the electronegativity of the oxygen atoms, making the carbon atoms susceptible to attack by nucleophiles . This makes them good targets for the action of this compound .
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the carbonyl group, followed by the removal of the leaving group . This is a general mechanism for anhydride reactions . The relative reactivity of carboxylic acid derivatives towards nucleophile substitutions is related to the ability of the electronegative leaving group to activate the carbonyl . The more electronegative leaving groups withdraw electron density from the carbonyl, thereby increasing its electrophilicity .
Biochemical Pathways
This compound affects various biochemical pathways. For instance, it has been shown to potentiate extracellular ATP-induced apoptosis via the P2X7-ROS-ASK1-p38 Axis in microglial cell lines . This suggests that this compound can influence the regulation of metabolic pathways, potentially affecting the activity of enzymes in interconnected pathways .
Pharmacokinetics
Pharmacokinetics is the study of the processes that control how drug molecules reach their site of action via absorption and distribution, and how they are removed from the body through metabolism and excretion . Understanding these principles can provide insights into the ADME properties of this compound and their impact on bioavailability.
Result of Action
This compound has been shown to have distinct effects on cellular glucose uptake and the expression of selected myokines and adipokines . It has also been found to increase plasma cholesterylester transfer protein (CETP) activity, which lowers HDL cholesterol . Furthermore, it has been shown to protect cell membranes from damage by lipid oxidation and raise the quantity of two key cellular components called organelles .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a major trans fat found in hydrogenated vegetable oils , suggesting that dietary intake could influence its action. Furthermore, the presence of other molecules in the environment, such as other fatty acids, could potentially affect the action of this compound .
properties
IUPAC Name |
[(E)-octadec-9-enoyl] (E)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-34H2,1-2H3/b19-17+,20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNZHGHKKQOQCZ-XPWSMXQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC(=O)CCCCCCC/C=C/CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282105 | |
| Record name | 9-Octadecenoic acid, anhydride, (E,E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55726-25-5, 6085-36-5 | |
| Record name | 9-Octadecenoic acid, anhydride, (E,E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55726-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecenoic acid, 1,1'-anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006085365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, anhydride, (E,E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Elaidic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B3023373.png)
![1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3023376.png)

![[(4-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B3023378.png)







